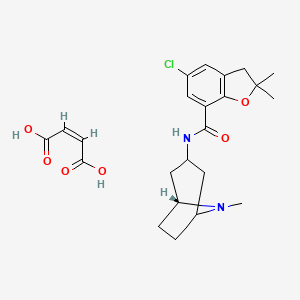
Acide stictique
Vue d'ensemble
Description
L'acide stictique est un composé organique aromatique qui est un produit du métabolisme secondaire dans certaines espèces de lichens . Il est connu pour ses effets cytotoxiques et apoptotiques in vitro et a fait l'objet de recherches biomédicales préliminaires . Le composé a une structure complexe, avec le nom systématique IUPAC 1,4-Dihydroxy-10-méthoxy-5,8-diméthyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indène-11-carbaldéhyde .
Applications De Recherche Scientifique
Stictic acid has several scientific research applications due to its biological activities. It has been studied for its cytotoxic and apoptotic effects on cancer cells, particularly human colon adenocarcinoma HT-29 cells . Additionally, computational studies suggest that stictic acid may stimulate p53 reactivation, making it a potential candidate for cancer therapy . Beyond its biomedical applications, stictic acid is also of interest in the field of natural product chemistry and lichenology .
Mécanisme D'action
Target of Action
Stictic acid, an aromatic organic compound, is a secondary metabolite found in some species of lichens . The primary target of stictic acid is the p53 protein , a transcription factor that plays a crucial role in maintaining cellular homeostasis in response to genotoxic stress signals .
Mode of Action
Stictic acid interacts with its target, the p53 protein, by inducing cytotoxic and apoptotic effects in vitro . Computational studies suggest that stictic acid may stimulate p53 reactivation . This interaction results in the induction of p21 and PUMA in a dose and p53 dependent manner .
Biochemical Pathways
The affected pathway is the p53 pathway . This pathway is involved in cell cycle arrest, apoptosis, senescence, and metabolism . The activation of p53 by stictic acid leads to the upregulation of genes involved in these processes .
Pharmacokinetics
Computational studies have been used to predict the pharmacokinetics and possible toxicities of compounds that interact with the p53 protein
Result of Action
The molecular and cellular effects of stictic acid’s action include cytotoxic and apoptotic effects . It has been observed that stictic acid inhibits the growth of human colon adenocarcinoma HT-29 cells . The reactivation of p53 leads to the induction of p21 and PUMA, which are involved in cell cycle arrest and apoptosis, respectively .
Action Environment
The action of stictic acid can be influenced by environmental factors. For instance, certain ecotypes of lichens that receive the least direct radiation lack depsidones like stictic acid . This suggests that environmental conditions such as altitude and slope aspects can influence the secondary metabolism of lichen species and, consequently, the production of stictic acid .
Analyse Biochimique
Biochemical Properties
Stictic acid interacts with various biomolecules in biochemical reactions. It has been found to inhibit the growth of human colon adenocarcinoma HT-29 cells
Cellular Effects
Stictic acid has been shown to have effects on various types of cells. In particular, it inhibits the growth of human colon adenocarcinoma HT-29 cells
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
L'acide stictique peut être extrait des lichens, en particulier d'espèces telles que Lobaria pulmonaria . Le processus d'extraction implique généralement l'utilisation de solvants comme l'acétone et des méthodes telles que l'extraction par reflux à chaud, l'extraction par agitation et l'extraction assistée par ultrasons . Parmi celles-ci, l'extraction par reflux à chaud avec de l'acétone s'est avérée la plus efficace, offrant un rendement plus élevé en this compound .
Analyse Des Réactions Chimiques
L'acide stictique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut conduire à la formation de quinones, tandis que la réduction peut produire des hydroquinones .
Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique en raison de ses activités biologiques. Il a été étudié pour ses effets cytotoxiques et apoptotiques sur les cellules cancéreuses, en particulier les cellules d'adénocarcinome du côlon humain HT-29 . De plus, des études computationnelles suggèrent que l'this compound peut stimuler la réactivation du p53, ce qui en fait un candidat potentiel pour la thérapie du cancer . Au-delà de ses applications biomédicales, l'this compound est également intéressant dans le domaine de la chimie des produits naturels et de la lichénologie .
Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec les voies cellulaires qui régulent l'apoptose et la croissance cellulaire . Il a été démontré qu'il induit l'apoptose dans les cellules cancéreuses en activant la voie p53, qui est une voie suppressive tumorale cruciale . La capacité du composé à stimuler la réactivation du p53 est particulièrement significative, car le p53 est souvent muté ou inactivé dans de nombreux types de cancer .
Comparaison Avec Des Composés Similaires
L'acide stictique est similaire à d'autres composés dérivés de lichens tels que l'acide usnique, l'acide lecanorique et l'acide gyrophorique . Il est unique dans sa structure et ses activités biologiques spécifiques. Par exemple, tandis que l'acide usnique est bien connu pour ses propriétés antimicrobiennes, l'this compound est plus remarquable pour ses effets cytotoxiques et apoptotiques . D'autres composés similaires comprennent l'acide orsellinique, l'acide everninique et l'acide umbilicarique, qui présentent également diverses activités biologiques .
Propriétés
IUPAC Name |
13,17-dihydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O9/c1-6-4-9(25-3)8(5-20)15-10(6)17(22)27-14-7(2)13(21)11-12(16(14)26-15)19(24)28-18(11)23/h4-5,19,21,24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCUFZLDTAYNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972053 | |
| Record name | Stictic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-06-4 | |
| Record name | Stictic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stictic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STICTIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stictic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stictic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Stictic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZR6AX77LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride](/img/structure/B1682411.png)
![2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride](/img/structure/B1682413.png)







